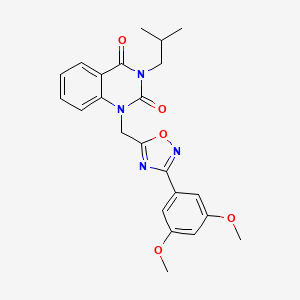

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

CAS No.: 1207034-17-0

Cat. No.: VC7330596

Molecular Formula: C23H24N4O5

Molecular Weight: 436.468

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207034-17-0 |

|---|---|

| Molecular Formula | C23H24N4O5 |

| Molecular Weight | 436.468 |

| IUPAC Name | 1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C23H24N4O5/c1-14(2)12-27-22(28)18-7-5-6-8-19(18)26(23(27)29)13-20-24-21(25-32-20)15-9-16(30-3)11-17(10-15)31-4/h5-11,14H,12-13H2,1-4H3 |

| Standard InChI Key | SLHVONRKOXHDOO-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |

Introduction

Key Features:

-

Molecular Formula: C22H23N5O5

-

Core Functional Groups:

-

Quinazoline-dione core

-

Oxadiazole ring

-

Dimethoxyphenyl substituent

-

Isobutyl side chain

-

Synthesis Pathways

The synthesis of this compound typically involves multistep reactions combining quinazoline-dione derivatives with oxadiazole intermediates. General steps include:

-

Preparation of Quinazoline-Dione Core:

-

Formation of Oxadiazole Substituent:

-

Final Coupling Step:

-

The oxadiazole derivative is tethered to the quinazoline-dione scaffold via a methyl linkage under reflux conditions with suitable catalysts.

-

Analytical Characterization:

The compound's structure is confirmed using techniques such as:

-

IR Spectroscopy (identifying functional groups)

-

NMR (proton and carbon spectra for structural elucidation)

Key Findings:

-

Effective against Gram-positive and Gram-negative bacteria.

-

Moderate to high activity compared to standard drugs such as ciprofloxacin .

Anticancer Potential

The oxadiazole moiety enhances anticancer properties by improving binding affinity at active sites of cancer-related enzymes.

Observations:

-

Molecular docking studies suggest strong interactions with cancer cell targets.

Pharmaceutical Applications

This compound serves as a lead molecule for developing:

-

Broad-spectrum antibiotics to combat resistance issues.

-

Targeted anticancer therapies.

Research Prospects

Further optimization via structure-activity relationship (SAR) studies could enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume